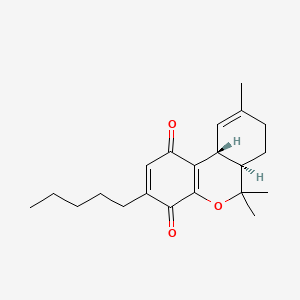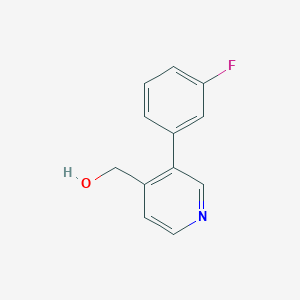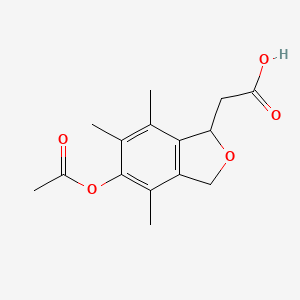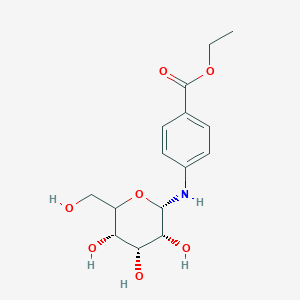
Delta9-THCQ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta-9-tetrahydrocannabinol quinone (Delta9-THCQ) is a synthetic derivative of Delta-9-tetrahydrocannabinol (Delta9-THC), the primary psychoactive component of the cannabis plant
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Delta9-THCQ typically involves the oxidation of Delta9-THC. One common method is the use of chromic acid or potassium permanganate as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl group to a quinone structure.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of Delta9-THC from cannabis plants, followed by chemical oxidation. The process includes:
Extraction: Delta9-THC is extracted from cannabis flowers using organic solvents.
Oxidation: The extracted Delta9-THC is then oxidized using chromic acid or potassium permanganate.
Purification: The resulting this compound is purified using chromatographic techniques to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Delta9-THCQ undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert this compound back to Delta9-THC or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the quinone structure.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
Oxidation: Formation of higher quinone derivatives.
Reduction: Conversion back to Delta9-THC or other reduced forms.
Substitution: Introduction of different functional groups, leading to a variety of substituted quinones.
Wissenschaftliche Forschungsanwendungen
Delta9-THCQ has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of quinones and their derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Delta9-THCQ exerts its effects through interactions with various molecular targets and pathways. It is known to:
Bind to Cannabinoid Receptors: this compound interacts with cannabinoid receptors (CB1 and CB2) in the body, leading to modulation of neurotransmitter release and other cellular responses.
Modulate Enzymatic Activity: It can influence the activity of enzymes involved in oxidative stress and inflammation.
Affect Cellular Signaling: this compound can alter signaling pathways related to cell growth, apoptosis, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Delta9-THCQ is unique compared to other similar compounds due to its quinone structure. Some similar compounds include:
Delta9-THC: The parent compound, known for its psychoactive effects.
Delta8-THC: An isomer of Delta9-THC with slightly different psychoactive properties.
Delta9-THCA: The acidic precursor of Delta9-THC, which is non-psychoactive until decarboxylated.
Delta9-THCV: A variant with potential appetite-suppressing and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C21H28O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-1,4-dione |
InChI |
InChI=1S/C21H28O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h11-12,15-16H,5-10H2,1-4H3/t15-,16-/m1/s1 |
InChI-Schlüssel |
KVAAAUWYXXYUQE-HZPDHXFCSA-N |
Isomerische SMILES |
CCCCCC1=CC(=O)C2=C(C1=O)OC([C@H]3[C@H]2C=C(CC3)C)(C)C |
Kanonische SMILES |
CCCCCC1=CC(=O)C2=C(C1=O)OC(C3C2C=C(CC3)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)




![eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species]](/img/structure/B14088660.png)
![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)
![N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14088670.png)
![N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14088677.png)
![1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088686.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14088691.png)
